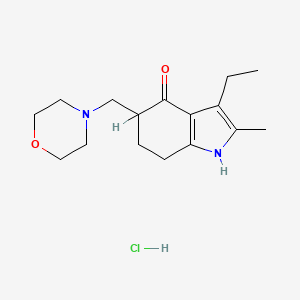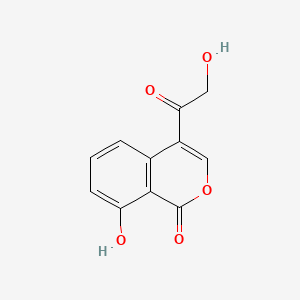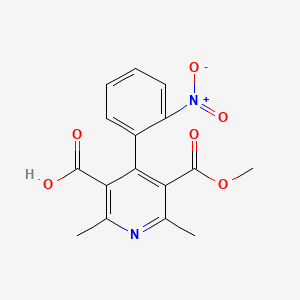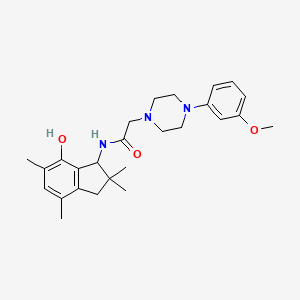
盐酸莫林多
概述
描述
Molindone hydrochloride, sold under the brand name Moban, is an antipsychotic used in the United States for the treatment of schizophrenia . It works by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis .
Synthesis Analysis
The synthesis of Molindone involves the condensation of oximinoketone 2 (from nitrosation of 3-pentanone), with cyclohexane-1,3-dione (1) in the presence of zinc and acetic acid . This leads directly to the partly reduced indole derivative 6 .Molecular Structure Analysis
Molindone Hydrochloride is a dihydroindolone compound . Its molecular formula is C16H24N2O2.HCl . The molecular weight is 312.83 .Chemical Reactions Analysis
Molindone undergoes Phase I metabolism reactions, which involve the structural elucidation of six metabolites . These reactions are supported with a novel photocatalytical approach with the use of WO3 and WS2 assisted photochemical reactions .Physical And Chemical Properties Analysis
Molindone Hydrochloride is a white to off-white or pale-pink crystalline powder, freely soluble in water and alcohol .体内
Molindone hydrochloride has been used in a number of animal studies to assess its antipsychotic effects. In rats, it has been shown to reduce the effects of apomorphine-induced stereotypy and increase locomotor activity. In mice, it has been shown to reduce the effects of amphetamine-induced hyperactivity.
体外
Molindone hydrochloride has also been used in a number of in vitro studies to assess its effects on various biochemical and physiological processes. In cell culture studies, it has been shown to reduce the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. It has also been shown to inhibit the release of glutamate from nerve cells, suggesting that it may have an effect on the neurotransmitter glutamate.
作用机制
Target of Action
Molindone hydrochloride primarily targets dopamine D2 receptors in the brain . It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also has low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Mode of Action
Molindone hydrochloride is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonism at the D2 receptor sites is believed to contribute to its clinical antipsychotic effects and its ability to mitigate the symptoms of schizophrenia .
Biochemical Pathways
Its antagonistic action on dopamine receptors can influence various dopamine-mediated pathways in the brain, leading to a reduction in symptoms of psychosis .
Pharmacokinetics
Molindone hydrochloride is rapidly absorbed and extensively metabolized in the liver . It is excreted in urine and feces, with less than 2-3% of unmetabolized molindone being excreted . The time to peak serum concentration is approximately 1.5 hours, and the elimination half-life is about 1.5 hours . The duration of action is between 24 to 36 hours .
Result of Action
The molecular and cellular effects of molindone hydrochloride’s action predominantly resemble those of major tranquilizers. It causes a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines . In addition, molindone antagonizes the depression caused by the tranquilizing agent tetrabenazine .
生物活性
Molindone hydrochloride has been shown to have a variety of biological activities. In animal studies, it has been shown to reduce the effects of apomorphine-induced stereotypy and increase locomotor activity. In cell culture studies, it has been shown to reduce the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. It has also been shown to inhibit the release of glutamate from nerve cells, suggesting that it may have an effect on the neurotransmitter glutamate.
Biochemical and Physiological Effects
Molindone hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. It has also been shown to reduce the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been shown to inhibit the release of glutamate from nerve cells, suggesting that it may have an effect on the neurotransmitter glutamate.
实验室实验的优点和局限性
Molindone hydrochloride has a number of advantages and limitations for laboratory experiments. It is a relatively stable compound and has a relatively long shelf life. It is also easy to synthesize and can be obtained from a variety of sources. However, it is a relatively expensive compound and may not be suitable for large-scale experiments.
未来方向
Molindone hydrochloride has a variety of potential applications in the field of medical research. One potential application is in the treatment of drug addiction, as it has been shown to reduce the effects of drugs such as amphetamine and cocaine. In addition, it could be used to study the effects of dopamine on behavior, as well as its effects on the synthesis and release of neurotransmitters such as glutamate. Furthermore, it could be used to study the effects of antipsychotic drugs on the central nervous system, as well as the effects of antipsychotics on the brain’s reward system. Finally, it could be used to study the effects of antipsychotics on the long-term development of the brain, as well as its effects on the development of mental disorders such as schizophrenia.
科学研究应用
抗精神病治疗
盐酸莫林多主要用于治疗精神分裂症 . 它与其他神经安定剂有很多相似之处,包括多巴胺受体阻断和抗精神病功效 .
多动症治疗
除了治疗精神分裂症,盐酸莫林多的使用也被认为是治疗多动症(注意力缺陷/多动障碍)的一部分 .
多巴胺和血清素受体拮抗剂
莫林多作用机制假设为D2S、D2L、D5多巴胺和5-HT2B血清素受体拮抗活性 . 这与精神分裂症的多巴胺假说密切相关 .
单胺氧化酶的抑制
较低的多巴胺受体超敏反应
几项研究表明,莫林多引起的多巴胺受体超敏反应比其他神经安定剂少 . 这表明它可能不太可能引起迟发性运动障碍 .
体重减轻
临床上,莫林多有引起体重减轻的趋势 . 这与其他抗精神病药物相比是一个独特的特性 .
对癫痫发作阈值的影响较低
与传统抗精神病药物相比,莫林多可能对癫痫发作阈值的影响较小 . 这对癫痫发作阈值较低的患者来说是一个更安全的选择 .
代谢研究
盐酸莫林多用于代谢研究。 在一项研究中,提出了对莫林多的六种以前未描述过的代谢物的结构解析 . 代谢物的解析是通过使用WO3和WS2辅助光化学反应的新型光催化方法支持的 .
安全和危害
属性
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNECFJGBQMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7416-34-4 (Parent) | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045417 | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15622-65-8 | |
| Record name | Molindone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molindone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)
![4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid](/img/structure/B1677321.png)
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)



![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)

![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)


